molecular formula C12H8Cl2FN B1435614 3-(2,4-Dichlorophenyl)-2-fluoroaniline CAS No. 1361866-28-5

3-(2,4-Dichlorophenyl)-2-fluoroaniline

Cat. No.: B1435614
CAS No.: 1361866-28-5
M. Wt: 256.1 g/mol
InChI Key: DRMWXWKPFRKQGR-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-2-fluoroaniline is an organic compound characterized by the presence of dichlorophenyl and fluoroaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2-fluoroaniline typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloronitrobenzene and 2-fluoroaniline.

    Reduction: The nitro group in 2,4-dichloronitrobenzene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting 2,4-dichloroaniline is then coupled with 2-fluoroaniline using a suitable coupling reagent like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-2-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-2-fluoroaniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylamine
  • 2-Fluoroaniline
  • 3-(2,4-Dichlorophenyl)-2-methylaniline

Uniqueness

3-(2,4-Dichlorophenyl)-2-fluoroaniline is unique due to the presence of both dichlorophenyl and fluoroaniline groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FN/c13-7-4-5-8(10(14)6-7)9-2-1-3-11(16)12(9)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMWXWKPFRKQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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